3,5-Diphosphonobenzoic acid
Overview
Description
3,5-Diphosphonobenzoic acid is a chemical compound that belongs to the family of benzoic acids. It is characterized by the presence of two phosphonic acid groups attached to the benzene ring at the 3 and 5 positions. This compound is known for its rigidity and heterotrifunctional nature, making it a valuable building block in the design of metal-organic frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphosphonobenzoic acid typically involves a straightforward two-step sequence. The first step involves the formation of the phosphonic acid groups, followed by their attachment to the benzene ring. This process can be carried out under hydrothermal conditions using copper nitrate trihydrate as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced metal oxide-based nanocatalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Diphosphonobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced phosphonic acid derivatives.
Substitution: The phosphonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in the synthesis of more complex compounds and materials .
Scientific Research Applications
3,5-Diphosphonobenzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Diphosphonobenzoic acid involves its interaction with metal ions and other molecular targets. The phosphonic acid groups can bind to metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can lead to changes in the activity of enzymes and other proteins, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Diphosphonobenzoic acid include:
- 3,4-Diphosphonobenzoic acid
- 2,5-Diphosphonobenzoic acid
- 4,5-Diphosphonobenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique positioning of the phosphonic acid groups at the 3 and 5 positions on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it particularly suitable for the design of rigid and heterotrifunctional building blocks in advanced materials .
Properties
IUPAC Name |
3,5-diphosphonobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O8P2/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15/h1-3H,(H,8,9)(H2,10,11,12)(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOXJADBHBIMKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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